
Kaur-16-ene
説明
Kaur-16-ene is a kaurane diterpenoid.
This compound is a natural product found in Podocarpus nivalis, Thlaspi arvense, and other organisms with data available.
生物活性
Kaur-16-ene, a diterpene compound, has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bicyclic framework typical of diterpenes. The compound can be represented as follows:
The structural formula highlights the presence of multiple functional groups that contribute to its biological activities. Notably, derivatives such as kaurenoic acid (ent-kaur-16-en-19-oic acid) have been extensively studied for their pharmacological properties .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities:
1. Anti-inflammatory Effects
- Kaurenoic acid has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Studies indicate that kaurenoic acid can induce the expression of Nrf2-dependent genes such as GCLC and HO-1 at concentrations as low as 1 nM .
2. Antitumor Properties
- Research has demonstrated that ent-kaur-16-ene derivatives possess significant antiproliferative effects against various cancer cell lines, including HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma). One derivative showed an IC50 value of approximately 2.5 μM, indicating potent activity .
3. Antimicrobial Activity
- Kaurenoic acid exhibits antimicrobial properties against a range of pathogens. It has been isolated from various plant sources and shows effectiveness in inhibiting bacterial growth .
4. Cytotoxic Effects
- The cytotoxicity of kaurenoic acid has been evaluated in several studies, revealing its potential to induce cell death in cancerous cells through mechanisms such as DNA damage and apoptosis .
The mechanisms underlying the biological activities of this compound involve several pathways:
Nrf2 Activation
- Kaurenoic acid activates the Nrf2 transcription factor, leading to increased expression of antioxidant enzymes and anti-inflammatory mediators. This mechanism is crucial for its protective effects against oxidative stress .
Genotoxicity
- Some studies have indicated that kaurenoic acid may exhibit genotoxic effects under certain conditions, potentially due to DNA strand breaks or inhibition of topoisomerase I .
Case Studies
A selection of case studies highlights the diverse applications and effects of this compound:
科学的研究の応用
Pharmacological Applications
1. Anti-inflammatory Properties
Kaurenoic acid, a derivative of Kaur-16-ene, has demonstrated significant anti-inflammatory activity. Research indicates that Kaurenoic acid can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation. In vitro studies have shown that Kaurenoic acid induces nuclear localization of Nrf2 and upregulates its target genes such as GCLC and HO-1, suggesting its potential as an anti-inflammatory agent .
2. Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound derivatives. For instance, compounds synthesized from ent-kaurene have been evaluated for their antiproliferative effects against various cancer cell lines, including HT29 (colon cancer), HepG2 (hepatocellular carcinoma), and B16-F10 (murine melanoma). One notable derivative exhibited IC50 values as low as 2.5 μM across these cell lines, indicating potent cytotoxicity .
Compound | Cancer Cell Line | IC50 (μM) |
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Compound 13 | HT29 | 2.71 ± 0.23 |
Compound 13 | HepG2 | 2.12 ± 0.23 |
Compound 13 | B16-F10 | 2.65 ± 0.13 |
3. Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. Research indicates that certain kaurene compounds exhibit activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Agricultural Applications
This compound plays a role in plant biology as well. It is involved in the biosynthesis of gibberellins, which are plant hormones essential for growth regulation. The manipulation of kaurene biosynthesis pathways can enhance agricultural productivity by improving plant growth and yield under varying environmental conditions .
Biotechnological Applications
1. Synthetic Biology
Advancements in synthetic biology have enabled the engineering of microorganisms to produce Kaurenoic acid and its derivatives on a large scale. This approach aligns with green chemistry principles by providing sustainable methods for producing valuable biomolecules without relying on extensive agricultural resources .
2. Biocatalysis
This compound synthases are being studied for their potential use in biocatalysis to produce other valuable terpenoids. Understanding the enzymatic pathways involved in kaurene metabolism can lead to innovative methods for synthesizing complex organic compounds .
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of ent-kaurene derivatives, researchers synthesized several new compounds and assessed their cytotoxicity against different cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited significantly lower IC50 values compared to their precursors, highlighting their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms of Kaurenoic acid revealed its capacity to modulate key signaling pathways involved in inflammation. The study demonstrated that Kaurenoic acid could effectively inhibit pro-inflammatory mediators while promoting antioxidant responses through Nrf2 activation .
化学反応の分析
Oxidative Functionalization
Kaur-16-ene undergoes sequential oxidation to form gibberellins (GAs) via cytochrome P450-mediated hydroxylation:
This pathway consumes 3 NADPH and 3 O₂ molecules per GA molecule . Semi-synthetic derivatives of kaurenoic acid (e.g., 15-oxo-kaurenoic acid ethyl ester) exhibit enhanced cytotoxic activity, demonstrating the utility of targeted oxidation .
Palladium-Catalyzed Cycloalkenylation
This compound derivatives are synthesized via palladium-catalyzed reactions. For example, (−)-methyl kaur-16-en-19-oate is prepared from a chiral cyclohexanone intermediate using asymmetric Michael addition and cycloalkenylation .
Radical Rearrangements
Homoallyl-homoallyl radical rearrangements convert intermediates like (+)-14 into trachylobane and atisane diterpenes .
Deoxygenation and Elimination
Synthesis of ent-kaurene from ent-kaurane-17,19-diol involves:
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Protection of C-17 OH as a triphenylmethyl ether.
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Deoxygenation at C-19.
Environmental Reactivity
This compound is emitted by conifers (Cryptomeria japonica, Chamaecyparis obtusa) and reacts atmospherically via:
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Ozonolysis : Predicted high reactivity due to unsaturated bonds.
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OH Radical Oxidation : Estimated emission in Japan reaches 630 tons/hr at 30°C, exceeding anthropogenic VOC emissions .
Structural and Spectral Data
Q & A
Basic Research Questions
Q. How is Kaur-16-ene quantified in plant samples using gas chromatography-mass spectrometry (GC-MS)?
Methodological Answer: this compound is quantified via GC-MS using a 30-m HP-5ms capillary column with helium as the carrier gas. The GC program starts at 60°C, ramps to 150°C (2.5°C/min), then to 300°C (30°C/min), and holds for 10 minutes. Quantification relies on selected ion monitoring (SIM) mode, comparing peak areas of target ions (e.g., m/z ratios unique to this compound) against authentic standards. An internal standard (e.g., cyclopentadecane) is used to adjust for instrument variability. The emission rate is calculated using:
where is the analyte mass (µg), is the airflow rate, and is leaf dry weight .
Q. What factors influence this compound emission rates in coniferous species?
Methodological Answer: Emission rates are temperature-dependent, modeled via the G93 algorithm:
Here, (slope from linear regression) quantifies temperature sensitivity, is ambient temperature, and is the standard temperature (30°C). Baseline emission rates () are calculated under controlled conditions. For C. japonica and C. obtusa, emission rates correlate linearly with temperature, but baseline values remain seasonally stable, unlike monoterpenes .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound emission models?
Methodological Answer: Discrepancies arise when assuming constant baseline emissions () across seasons. To resolve this, conduct longitudinal studies with repeated sampling across seasons, controlling for light, humidity, and leaf age. Use mixed-effects models to account for intra- and inter-plant variability. For example, Matsunaga et al. (2011) found no seasonal variation in C. japonica and C. obtusa this compound emissions, suggesting distinct biosynthetic regulation compared to monoterpenes. Validate findings using isotopic labeling to trace precursor utilization .
Q. What analytical strategies distinguish this compound from structurally similar diterpenes like Hibaene?
Methodological Answer: Employ high-resolution GC-MS with a polar column (e.g., DB-WAX) to separate co-eluting compounds. Compare retention indices and mass spectra against authenticated standards. For ambiguous peaks, use tandem MS (GC-MS/MS) to fragment ions and identify unique fragmentation patterns. In C. japonica, this compound and Hibaene were resolved using a 30-m HP-5ms column, with this compound confirmed via spiking experiments .
Q. How does this compound biosynthesis differ from gibberellin-related kaurene pathways?
Methodological Answer: While gibberellins derive from ent-kaurene, this compound lacks a hydroxylation step at C-19, preventing conversion to bioactive gibberellins. In Gibberella fujikuroi, this compound is not metabolized into gibberellin analogues, unlike ent-kaurene. Use radiolabeled mevalonate to trace metabolic flux in plant tissues and compare enzyme activity (e.g., kaurene oxidase) between pathways .
Q. What statistical methods are optimal for analyzing low-concentration this compound data near detection limits?
Methodological Answer: For data below the limit of detection (LOD: ~0.1 ng g⁻¹ h⁻¹), apply Tobit regression to handle censored data. Use bootstrap resampling to estimate confidence intervals for emission rates. In field studies, blank corrections () must be rigorously applied to avoid overestimation. For multivariate analysis (e.g., temperature and light effects), employ principal component analysis (PCA) to reduce dimensionality .
Q. Data Contradiction and Validation
Q. How can researchers validate this compound emission measurements across laboratories?
Methodological Answer: Standardize protocols using inter-laboratory comparisons with shared reference samples. Report and values with uncertainty margins (e.g., ±5% for GC-MS precision). Publish raw data (e.g., chromatograms, calibration curves) in supplementary materials. For example, Matsunaga et al. (2011) provided detailed equations and parameter definitions to ensure reproducibility .
Q. Why do some studies report temperature-independent this compound emissions despite the G93 model?
Methodological Answer: Discrepancies may stem from species-specific biosynthetic pathways or stress-induced emissions. Test the G93 model’s applicability by exposing plants to controlled abiotic stressors (e.g., drought, ozone). For C. obtusa, emissions followed the G93 model under standard conditions but deviated during oxidative stress, suggesting alternative regulatory mechanisms .
Q. Experimental Design Guidelines
Q. What sampling protocols minimize artifacts in this compound emission studies?
Methodological Answer: Use dynamic enclosure chambers with purified air inflow to avoid contamination. Collect samples in Tenax® TA adsorbent tubes, ensuring flow rates (50–200 mL/min) and sampling durations (<4 hours) prevent breakthrough. Measure blanks (empty chamber runs) for each field campaign. For leaf mass normalization, immediately weigh samples post-collection and dry at 70°C to constant weight .
Q. How should researchers select coniferous species for comparative this compound studies?
Methodological Answer: Prioritize species with divergent ecological niches (e.g., C. japonica vs. C. obtusa) to explore evolutionary drivers. Include at least 10 individuals per species to capture intraspecific variability. Use ANOVA to test for species-specific differences in and . In Shiiba, C. obtusa showed higher emission variability than C. japonica, necessitating larger sample sizes .
特性
IUPAC Name |
5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVABDHFQKWOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
562-28-7 | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C | |
Record name | ent-16-Kaurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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